3-(2-Chloropropan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloropropan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzene ring substituted with a carboxylic acid group and a 2-chloropropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropropan-2-yl)benzoic acid typically involves the following steps:
Friedel-Crafts Alkylation: The benzene ring undergoes alkylation with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This step introduces the 2-chloropropan-2-yl group onto the benzene ring.
Oxidation: The alkylated benzene is then oxidized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large-scale Friedel-Crafts alkylation using industrial reactors.
Continuous Oxidation: The oxidation step is carried out in continuous flow reactors to ensure efficient conversion and high yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropropan-2-yl)benzoic acid undergoes several types of chemical reactions:
Oxidation: The benzylic position is susceptible to oxidation, forming benzoic acid derivatives.
Reduction: The compound can be reduced using catalytic hydrogenation or reducing metals in acid.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst or reducing metals like zinc in acid.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced benzoic acid derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(2-Chloropropan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloropropan-2-yl)benzoic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways, such as those involving reactive oxygen species (ROS) and inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloride: Similar structure but lacks the carboxylic acid group.
Benzyl Alcohol: Contains a hydroxyl group instead of a chlorine atom.
Benzoic Acid: Lacks the 2-chloropropan-2-yl group.
Uniqueness
3-(2-Chloropropan-2-yl)benzoic acid is unique due to the presence of both the 2
Properties
CAS No. |
61776-64-5 |
---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
3-(2-chloropropan-2-yl)benzoic acid |
InChI |
InChI=1S/C10H11ClO2/c1-10(2,11)8-5-3-4-7(6-8)9(12)13/h3-6H,1-2H3,(H,12,13) |
InChI Key |
BKVOEIWRKWEGTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.